4-Methyl-7,8-dipropoxychromen-2-one
Description
4-Methyl-7,8-dipropoxychromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 4 and two propoxy groups at positions 7 and 6. Coumarins and their derivatives are widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities .
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-methyl-7,8-dipropoxychromen-2-one |
InChI |
InChI=1S/C16H20O4/c1-4-8-18-13-7-6-12-11(3)10-14(17)20-15(12)16(13)19-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
GDWVZEZDNGGUNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCC |
Synonyms |
4-methyl-7,8-dipropoxycoumarin 7,8-dipropoxy-4-methylcoumarin DPMC coumarin |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Chromenone Modifications
- 4-Methyl-7,8-dipropoxychromen-2-one : Features a chromen-2-one scaffold with a methyl group (position 4) and two propoxy groups (positions 7 and 8). The propoxy substituents increase steric bulk and lipophilicity, which may improve membrane permeability .
- 4-Methylumbelliferone (4-MU) : Contains a hydroxyl group at position 7 and a methyl group at position 4. The absence of alkoxy groups at positions 7/8 reduces its lipophilicity compared to this compound .
- 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one : Substituted with a 4-methylphenyl group at position 2 and a branched 2-methylpropoxy group at position 7. The aromatic substituent at position 2 may enhance π-π stacking interactions in biological targets .
- 7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one : Includes an isopropoxy group (position 7), a methyl group (position 8), and a phenyl group (position 4). The phenyl group at position 4 may confer distinct binding properties compared to alkyl substituents .
Table 1: Structural Comparison
| Compound Name | Substituents (Positions) | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | 4-CH₃, 7-OPr, 8-OPr | ~306.36* | High lipophilicity, steric bulk |
| 4-Methylumbelliferone (4-MU) | 4-CH₃, 7-OH | 176.17 | Polar due to hydroxyl group |
| 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one | 2-(4-CH₃Ph), 7-OCH₂CH(CH₃)₂ | ~324.38* | Aromatic substitution at position 2 |
| 7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one | 4-Ph, 7-OCH(CH₃)₂, 8-CH₃ | 294.34 | Phenyl and branched alkoxy groups |
*Calculated based on molecular formula.
Anticancer Activity
- This compound: Limited direct data, but structural analogs like 4-MU demonstrate anticancer effects via hyaluronan synthase inhibition and apoptosis induction. Propoxy groups may enhance bioavailability and target affinity .
- 4-MU: Well-documented anticancer activity in melanoma and skin cancer models (e.g., DMBA-induced carcinogenesis) via hyaluronan suppression and pro-apoptotic pathways .
- This highlights the role of 7,8-substitutions in modulating biological targets .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Alkoxy groups may reduce susceptibility to cytochrome P450-mediated metabolism compared to hydroxylated coumarins like 4-MU .
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